5-azido-3-nitro-1H-1,2,4-triazole
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Overview
Description
5-Azido-3-nitro-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high thermal stability and sensitivity to various stimuli, making it a potential candidate for use in primary explosives
Preparation Methods
The synthesis of 5-azido-3-nitro-1H-1,2,4-triazole typically involves the diazotation of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) followed by a reaction with sodium azide . This method yields the compound in high purity and yield. Another method involves the cyanoethylation of 5-bromo-3-nitro-1H-1,2,4-triazole, followed by nucleophilic substitution of the bromide with an azide ion and removal of the cyanoethyl protecting group . These synthetic routes are crucial for producing the compound for further research and industrial applications.
Chemical Reactions Analysis
5-Azido-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various derivatives. For example, it can be methylated using dimethyl sulfate in aqueous sodium hydroxide solution to yield its methyl derivative . The compound’s azide group makes it highly reactive, allowing it to participate in a range of chemical transformations.
Scientific Research Applications
5-Azido-3-nitro-1H-1,2,4-triazole has several scientific research applications. In chemistry, it is studied for its potential use as a primary explosive due to its high sensitivity and fast deflagration-to-detonation transition . In biology and medicine, its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties . The compound is also investigated for its use in materials science, particularly in the development of new energetic materials .
Mechanism of Action
The mechanism of action of 5-azido-3-nitro-1H-1,2,4-triazole involves its high reactivity due to the presence of the azide and nitro groups. These functional groups make the compound highly sensitive to external stimuli, leading to rapid decomposition and energy release. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it suitable for use in explosives .
Comparison with Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as 5-amino-3-nitro-1H-1,2,4-triazole and 5-bromo-3-nitro-1H-1,2,4-triazole . These compounds share similar structural features but differ in their reactivity and applications. For instance, 5-amino-3-nitro-1H-1,2,4-triazole is used as a precursor in the synthesis of this compound, while 5-bromo-3-nitro-1H-1,2,4-triazole is used in an alternative synthetic route . The unique combination of azide and nitro groups in this compound makes it particularly suitable for applications requiring high sensitivity and rapid energy release.
Properties
IUPAC Name |
5-azido-3-nitro-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HN7O2/c3-8-6-1-4-2(7-5-1)9(10)11/h(H,4,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHGLTZLBIKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726960 |
Source
|
Record name | 5-Azido-3-nitro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-50-0 |
Source
|
Record name | 5-Azido-3-nitro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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